1-Butylcyclobutane-1-carbaldehyde
Description
1-Butylcyclobutane-1-carbaldehyde is a cyclobutane derivative featuring a butyl substituent and a carbaldehyde functional group at the 1-position of the cyclobutane ring. Cyclobutane derivatives are of interest in organic synthesis and medicinal chemistry due to their strained ring systems, which can influence reactivity and biological activity.
Properties
CAS No. |
62407-83-4 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-butylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O/c1-2-3-5-9(8-10)6-4-7-9/h8H,2-7H2,1H3 |
InChI Key |
VDWWPHFJFANPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCC1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Carbaldehyde vs. Carboxylic Acid Derivatives
- This compound (hypothetical): The carbaldehyde group (-CHO) is electrophilic, enabling nucleophilic addition reactions. This contrasts with carboxylic acid derivatives (e.g., 1-Benzylcyclobutane-1-carboxylic acid), which exhibit acidity (pKa ~4–5) and participate in salt formation or esterification .
- 1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde (CAS 2060030-96-6): Combines a carbaldehyde with a hydroxyalkyl substituent, introducing hydrogen-bonding capability. This dual functionality may enhance solubility in polar solvents compared to purely alkyl-substituted analogs .
Substituent Effects
Key Observations:
- Substituent Bulk : The 4-tert-butylphenyl group in 1-(4-tert-Butylphenyl)cyclobutane-1-carboxylic Acid increases molecular weight (232.35 g/mol) and steric hindrance compared to smaller substituents like butyl or benzyl .
- Safety Profiles : 1-Benzylcyclobutane-1-carboxylic acid adheres to GHS classifications under Japanese NITE 2020 guidelines, emphasizing precautions for handling corrosive substances .
Research Implications
- Synthetic Utility : Carbaldehydes like this compound could serve as intermediates in reductive amination or condensation reactions, whereas carboxylic acids are more suited for derivatization (e.g., amide coupling) .
- Biological Relevance : Bulky substituents (e.g., 4-tert-butylphenyl) may enhance binding affinity in drug discovery, though lipophilicity must be balanced with solubility requirements .
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